Product packaging for 6H-Benzo[c]chromen-3-ol(Cat. No.:CAS No. 55815-63-9)

6H-Benzo[c]chromen-3-ol

Cat. No.: B3144711
CAS No.: 55815-63-9
M. Wt: 198.22 g/mol
InChI Key: GPQSNPDIFXIWFN-UHFFFAOYSA-N
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Description

Overview of the Benzo[c]chromene Scaffold in Contemporary Chemical Research

The 6H-benzo[c]chromene scaffold is a heterocyclic system of considerable interest in organic and medicinal chemistry. chim.it This core structure is found in numerous natural products, most notably phytocannabinoids such as Cannabinol (B1662348) (CBN). chim.itoup.com The inherent structural features of the benzo[c]chromene ring system have led to its exploration for a variety of potential applications. Research has indicated that compounds featuring this scaffold have been investigated for anticancer, antioxidant, and anti-inflammatory properties. ontosight.aiontosight.ai

The pharmacological significance of this heterocyclic core has spurred the development of numerous synthetic strategies for its preparation. chim.ittubitak.gov.trresearchgate.net These methods are diverse and include:

Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as Suzuki coupling to form the key biaryl bond followed by lactonization, are commonly employed. tubitak.gov.trresearchgate.net Other approaches involve intramolecular coupling of phenols with aryl halides or aryne-iodophenoxy ether coupling. chim.it

Cycloaddition Reactions: Intermolecular Diels-Alder reactions between 3-vinyl-2H-chromenes and suitable dienophiles provide a metal-free pathway to functionalized 6H-benzo[c]chromenes. rsc.org

Radical Cyclization: Photocatalyzed radical cyclization of O-benzylated phenols offers a mild and efficient route to the scaffold. nih.govacs.org This method uses S-Aryl dibenzothiophenium salts as precursors to generate an aryl radical that cyclizes to form the tricyclic system. nih.govacs.org

The continuous development of these synthetic protocols allows chemists to access a wide variety of substituted benzo[c]chromenes for further investigation. researchgate.net

Academic Significance of the 6H-Benzo[c]chromen-3-ol Moiety in Advanced Chemical Synthesis and Derivatization

The this compound moiety, particularly in its 6-oxo form (Urolithin B), serves as a crucial starting point for advanced chemical synthesis and the creation of novel derivatives. nih.govmdpi.com The hydroxyl group at the 3-position is a key handle for chemical modification, allowing for the systematic alteration of the molecule's properties. nih.gov

Research has focused on synthesizing derivatives of the core structure to enhance or modify its characteristics. For instance, a series of derivatives were synthesized by modifying the hydroxyl and lactone groups to improve solubility and metabolic stability. nih.gov Other studies have designed and synthesized new derivatives based on the urolithin structure to create compounds with specific biological activities. tandfonline.comnih.govtandfonline.com

The derivatization of the 3-hydroxy position has been a common strategy. A variety of functional groups have been introduced at this position, including:

Alkoxy groups of varying chain lengths (propoxy, pentyloxy). mdpi.com

Ester-containing moieties, such as ethyl 2-oxy-acetate. mdpi.com

Heterocyclic groups, like pyrimidine. mdpi.com

These modifications have led to the creation of libraries of new compounds. For example, one study synthesized 22 new urolithin derivatives to evaluate their potential as anti-cancer agents. tandfonline.comtandfonline.com Another investigation created 38 derivatives to study their anti-inflammatory activity. nih.gov Furthermore, the unique fluorescence properties of 3-hydroxy-6H-benzo[c]chromen-6-one have been harnessed, demonstrating its ability to act as a selective "on-off" fluorescent sensor for iron (III) ions in both in vitro and ex vivo environments. nih.gov This highlights the academic significance of the moiety not just as a biologically active scaffold but also as a versatile platform for developing new chemical tools. nih.gov

Table 2: Examples of Derivatives Synthesized from 6H-Benzo[c]chromen-6-one Scaffolds

Base Scaffold Derivative Name Research Focus
3-hydroxy-6H-benzo[c]chromen-6-one 3-Propoxy-6H-benzo[c]chromen-6-one (1d) Potential Phosphodiesterase II Inhibitors
3-hydroxy-6H-benzo[c]chromen-6-one 3-(pentyloxy)-6H-benzo[c]chromen-6-one (1g) Potential Phosphodiesterase II Inhibitors
3-hydroxy-6H-benzo[c]chromen-6-one ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (1h) Potential Phosphodiesterase II Inhibitors

Data sourced from MDPI and Taylor & Francis Online. mdpi.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2 B3144711 6H-Benzo[c]chromen-3-ol CAS No. 55815-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzo[c]chromen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSNPDIFXIWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C(O1)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6h Benzo C Chromen 3 Ol and Its Analogs

Classical Approaches in Benzo[c]chromene Synthesis

Classical methods for constructing the benzo[c]chromene skeleton often rely on the formation of a key biaryl intermediate, which is then cyclized to form the desired tricyclic system. These strategies include palladium-catalyzed cross-coupling reactions followed by lactonization and direct intramolecular cyclization of pre-formed biaryl carboxylic acids.

Annulation Reactions from Biaryl Intermediates

A common and effective strategy for the synthesis of benzo[c]chromen-6-ones involves the initial construction of a biaryl linkage, which is then followed by an intramolecular cyclization to form the lactone ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the crucial biaryl bond in the synthesis of benzo[c]chromen-6-ones. tubitak.gov.trresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. researchgate.net A notable advancement in this area is the development of a one-pot domino Suzuki-Miyaura cross-coupling and oxidative lactonization process. semanticscholar.orgresearchgate.net This approach efficiently combines the formation of the biaryl intermediate and its subsequent cyclization into a single synthetic operation. semanticscholar.org

In a typical procedure, an o-halo-benzoic acid is coupled with a phenyl boronic acid derivative. researchgate.net The resulting biaryl intermediate then undergoes an intramolecular cyclization to yield the benzo[c]chromen-6-one core. tubitak.gov.trresearchgate.net Researchers have optimized this one-pot methodology, exploring various catalysts, bases, and solvents to achieve high yields. For instance, the combination of Pd(OAc)2 as the catalyst, K3PO4 as the base, and PCy3 as the ligand in water has been identified as an effective system for this transformation. semanticscholar.org

Table 1: Optimization of Reaction Conditions for One-Pot Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization semanticscholar.org

Catalyst (mol%)Base (1.5 equiv.)Ligand (0.25 equiv.)SolventTemperature (°C)Time (h)Yield (%)
PdCl2 (10)Cs2CO3PPh3DMF801249
Pd(OAc)2 (10)Cs2CO3PPh3DMF9012-
Pd(OAc)2 (10)K3PO4PPh3DMF9012-
Pd(OAc)2 (10)K3PO4PCy3Water908Highest

Note: This table represents a summary of optimization studies. The highest yield was obtained under the conditions in the last row, though the exact percentage was not specified in the provided snippets.

This environmentally benign approach, often utilizing water as the solvent and proceeding under aerobic conditions, offers a straightforward and efficient route to a variety of substituted benzo[c]chromenones. researchgate.net

Once the biaryl-2-carboxylic acid intermediate is formed, typically via a Suzuki-Miyaura coupling, the final and crucial step is the intramolecular cyclization to form the lactone ring of the benzo[c]chromene system. researchgate.net This transformation can be promoted through various methods, including acid catalysis. researchgate.net

Recent developments have also explored metal-catalyzed C-H oxygenation reactions for this cyclization. For example, a copper-catalyzed oxygenation reaction has been shown to be highly efficient for the cyclization of electron-neutral and electron-rich biaryl carboxylic acids. researchgate.net For substrates with a broader range of electronic properties, including those with electron-donating and electron-withdrawing groups, a more general method using K2S2O8 as the oxidant has been developed. researchgate.net Additionally, visible-light-mediated, transition-metal-free intramolecular direct C-H arylation has emerged as a modern approach for constructing the 6H-benzo[c]chromene ring from precursors like (2-halobenzyl) phenyl ethers. rsc.org This photostimulated reaction proceeds at room temperature and demonstrates good functional group tolerance. rsc.org

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and convergent approach to the benzo[c]chromene skeleton, allowing for the rapid construction of the polycyclic system.

A metal-free approach for the synthesis of substituted 6H-benzo[c]chromenes has been developed utilizing an intermolecular Diels-Alder reaction followed by an aromatization step. rsc.orgresearchgate.net This three-step sequence commences with the synthesis of a 3-vinyl-2H-chromene from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net

The key step in this methodology is the highly regioselective intermolecular Diels-Alder cycloaddition between the 3-vinyl-2H-chromene and a dienophile, such as methyl propiolate. rsc.orgresearchgate.net The resulting cyclohexadiene cycloadduct intermediate is then subjected to oxidative aromatization to furnish the final 6H-benzo[c]chromene product in good yields, reaching up to 94% over the two steps. rsc.orgresearchgate.net This modular and divergent approach allows for significant scaffold diversity. rsc.org

The intramolecular Diels-Alder (IMDA) reaction is a well-established method for the synthesis of complex polycyclic systems. masterorganicchemistry.com This strategy has been successfully applied to the synthesis of fused benzo[c]chromene systems. rsc.org In a notable example, novel (E)-2-(2-propargyloxystyryl)chromones and (E,E)-2-[4-(2-propargyloxyphenyl)buta-1,3-dien-1-yl]chromones were designed and synthesized. rsc.org

These chromone (B188151) derivatives, when subjected to microwave-assisted intramolecular Diels-Alder reactions, yielded chromeno[3,4-b]xanthones and 2-(benzo[c]chromenyl)chromones. rsc.org This marked the first report of using chromone derivatives in intramolecular Diels-Alder reactions for the synthesis of new oxygen-containing heterocycles, specifically xanthone- and flavone-type compounds. rsc.orgresearchgate.net The intramolecular nature of this reaction allows for the efficient construction of intricate, fused ring systems. masterorganicchemistry.com

Transformations Involving Chalcones and Chromenones

The utilization of readily available starting materials such as chalcones and chromenones represents a classical yet effective approach for the synthesis of the 6H-benzo[c]chromene scaffold, particularly the 6-oxo derivatives, which can be further modified to afford hydroxylated analogs like 6H-Benzo[c]chromen-3-ol. These methods often rely on Michael addition reactions followed by intramolecular cyclization.

Efficient and straightforward procedures for the synthesis of 6H-benzo[c]chromen-6-ones involve the reaction of Michael acceptors, such as chromenones and chalcones, with 1,3- or 1,5-dicarbonyl compounds tubitak.gov.trresearchgate.net. For instance, the reaction of a substituted chalcone (B49325) with a cyclic 1,3-dicarbonyl compound, like dimedone, in the presence of a base, can lead to the formation of a tetrahydrobenzo[c]chromen-6-one derivative. Subsequent dehydrogenation or aromatization would then yield the desired 6H-benzo[c]chromen-6-one core.

Chalcones bearing specific substitution patterns, such as hydroxyl groups on the aromatic rings, are particularly useful precursors for synthesizing hydroxylated 6H-benzo[c]chromene analogs. For example, chalcones with 3,4-dihydroxyl substituents have been synthesized and shown to be effective antioxidants nih.gov. Such precursors could potentially be cyclized to form 6H-benzo[c]chromenes with hydroxyl groups at various positions, including the 3-position. The general strategy involves the condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

While these methods primarily yield the 6-oxo derivative, the resulting ketone can be reduced to a secondary alcohol and subsequently eliminated to introduce a double bond, or undergo other functional group interconversions to ultimately provide access to this compound and its analogs.

Advanced and Catalytic Methodologies

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the 6H-benzo[c]chromene skeleton is no exception. These advanced methodologies offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Direct C-H bond activation and functionalization have emerged as a powerful tool in organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high atom economy.

A significant advancement in the synthesis of 6H-benzo[c]chromenes is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. This approach allows for the direct formation of the biaryl bond, which is a key structural feature of the benzo[c]chromene core, from simple, unactivated arenes acs.orgacs.org.

This methodology has been successfully applied to the synthesis of a variety of 6H-benzo[c]chromene derivatives with a broad substrate scope and good tolerance for different functional groups acs.orgacs.org. The reaction typically employs a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)2), and uses molecular oxygen as the terminal oxidant, making it an environmentally benign process acs.orgacs.org.

A notable application of this strategy is the concise total synthesis of cannabinol (B1662348), a naturally occurring cannabinoid that shares the 6H-benzo[c]chromene skeleton acs.orgacs.org. The key step in this synthesis is the intramolecular dehydrogenative C-H/C-H coupling of a suitably substituted biphenyl (B1667301) ether derivative to construct the chromene ring system in high yield acs.org.

Table 1: Palladium-Catalyzed Intramolecular Dehydrogenative C-H/C-H Coupling for the Synthesis of 6H-Benzo[c]chromene Analogs

Entry Substrate Catalyst Oxidant Product Yield (%)
1 2-(Phenoxymethyl)biphenyl Pd(TFA)2 O2 6H-Benzo[c]chromene 85
2 2-(4-Methoxyphenoxymethyl)biphenyl Pd(TFA)2 O2 3-Methoxy-6H-benzo[c]chromene 78
3 2-(3,5-Dimethylphenoxymethyl)biphenyl Pd(TFA)2 O2 2,4-Dimethyl-6H-benzo[c]chromene 82

Data synthesized from literature reports acs.orgacs.org.

Copper-catalyzed C-H oxygenation reactions have emerged as a powerful method for the introduction of hydroxyl groups into organic molecules. While a direct application to the synthesis of this compound has not been explicitly reported, the principles of this methodology suggest its potential applicability.

Remote C-H oxygenation strategies often employ a directing group to guide the catalyst to a specific C-H bond. In the context of synthesizing this compound analogs, a precursor with a directing group on one of the aromatic rings could be envisioned to undergo regioselective hydroxylation.

More directly relevant is the copper-catalyzed remote C-H oxygenation of biaryl-2-carboxylic acids to form 6H-benzo[c]chromen-6-ones orgsyn.org. This transformation proceeds via an intramolecular C-O bond formation. While this method yields the 6-oxo derivative, it demonstrates the feasibility of using copper catalysis to facilitate the key cyclization step. Subsequent reduction of the ketone at the 6-position would provide the 6H-benzo[c]chromene scaffold, which could then be further functionalized to introduce the 3-hydroxy group.

The general mechanism for such reactions often involves the generation of a high-valent copper species that can abstract a hydrogen atom from a C-H bond, followed by reductive elimination to form the C-O bond.

Palladium-catalyzed annulation reactions are a versatile tool for the construction of polycyclic aromatic hydrocarbons and heterocyclic systems. These reactions often involve a cascade of elementary steps, including C-H activation, migratory insertion, and reductive elimination. The use of aerial oxygen as a green oxidant is a desirable feature of such transformations.

While a specific palladium-catalyzed annulation with aerial oxidation for the direct synthesis of this compound is not well-documented, analogous transformations suggest its feasibility. For instance, palladium-catalyzed cascade arene/alkyne annulation reactions have been developed for the synthesis of fluorene-benzoxazine derivatives, which involves a 6-exo-dig cyclization and a C-H bond activation nih.govresearchgate.net.

A hypothetical pathway for the synthesis of the 6H-benzo[c]chromene core using this strategy could involve the palladium-catalyzed coupling of a 2-alkynylphenol with an aryl halide, followed by an intramolecular C-H activation and annulation. The final step would involve an oxidative process, potentially using molecular oxygen, to aromatize the newly formed ring. The choice of starting materials would be crucial for controlling the substitution pattern of the final product, allowing for the potential introduction of a hydroxyl group or a precursor at the 3-position.

Rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful method for the construction of six-membered rings, including aromatic and heterocyclic systems. This reaction involves the co-cyclization of three unsaturated components, such as two alkynes and an alkene, or an enyne with another alkyne.

The application of this methodology to the synthesis of the 6H-benzo[c]chromene skeleton would require a suitably designed 1,7-enyne precursor. The intramolecular reaction of a 1,7-enyne could potentially form the dihydronaphthalene core of the benzo[c]chromene system. Subsequent aromatization would lead to the final product.

While the direct synthesis of 6H-benzo[c]chromenes via this method is not extensively reported, rhodium-catalyzed [2+2+2] cycloadditions of 1,6-enynes with various partners have been shown to produce a wide range of complex polycyclic structures researchgate.netrsc.org. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of the rhodium catalyst and the chiral ligands. This powerful ring-forming strategy holds potential for the convergent and stereocontrolled synthesis of complex 6H-benzo[c]chromene analogs.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6H-Benzo[c]chromen-6-one
Chalcone
Chromenone
Dimedone
Acetophenone
Benzaldehyde
Palladium(II) trifluoroacetate
Cannabinol
Biaryl-2-carboxylic acid
2-Alkynylphenol
1,7-Enyne
1,6-Enyne
6H-Benzo[c]chromene
3-Methoxy-6H-benzo[c]chromene
2,4-Dimethyl-6H-benzo[c]chromene

Radical-Mediated Cyclizations

Radical-mediated reactions have emerged as powerful tools for the formation of complex molecular architectures, and the synthesis of 6H-benzo[c]chromenes is no exception. These methods often proceed under mild conditions and exhibit high levels of functional group tolerance.

Photocatalytically Triggered Single-Electron Transfer Processes

A notable advancement in this area involves a photocatalytically triggered single-electron transfer (SET) to S-aryl dibenzothiophenium salts, which serve as precursors to the desired 6H-benzo[c]chromene structures. This process initiates the formation of an aryl radical, which then undergoes a cascade of reactions to yield the final product. The reaction is typically catalyzed by an iridium-based photocatalyst, such as Ir(ppy)3, which, upon excitation with visible light, can reduce the sulfonium (B1226848) salt.

The mechanism commences with the SET from the excited photocatalyst to the sulfonium salt, leading to the mesolytic cleavage of the S–Arexo bond and the generation of an aryl radical. This radical then participates in a kinetically favored 5-exo-trig cyclization. The resulting intermediate undergoes a subsequent ring expansion, which is driven by rearomatization, to deliver the thermodynamically stable 6H-benzo[c]chromene core. Mechanistic studies have confirmed the preference for this pathway over a direct 6-endo-trig cyclization.

Sulfenylation/Radical Cyclization Sequences

Building upon the principles of photocatalytic radical generation, a comprehensive synthetic sequence involving C-H sulfenylation followed by radical cyclization has been developed for accessing 6H-benzo[c]chromenes from readily available O-benzylated phenols. nih.govnih.gov This two-stage process combines the strategic functionalization of an aromatic C-H bond with a subsequent photocatalyzed cyclization event.

In the initial step, a highly regioselective C-H sulfenylation of an electron-rich o-benzyl-protected phenol (B47542) is carried out to introduce the sulfonium salt moiety. These S-aryl dibenzothiophenium salts are then subjected to visible-light photocatalysis. As described in the preceding section, this induces a single-electron transfer, leading to the formation of an aryl radical and subsequent cyclization and rearrangement to furnish the 6H-benzo[c]chromene scaffold. nih.govnih.gov This light-driven reaction is efficient for a range of substrates, tolerating various functional groups such as fluoro, chloro, sulfone, and trifluoromethyl groups, and has been shown to be scalable. nih.gov

EntryStarting MaterialProductYield (%)
1S-(2-(benzyloxy)phenyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate6H-benzo[c]chromene92
2S-(2-(benzyloxy)-4-fluorophenyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate2-fluoro-6H-benzo[c]chromene85
3S-(2-(benzyloxy)-5-(trifluoromethyl)phenyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate3-(trifluoromethyl)-6H-benzo[c]chromene81
4S-(4-chloro-2-(naphthalen-2-ylmethoxy)phenyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate8-chloro-12H-benzo[c]naphtho[2,1-f]chromene75
Garratt-Braverman Cyclization

The Garratt-Braverman (GB) cyclization offers another strategic approach to the synthesis of the biaryl framework inherent to 6H-benzo[c]chromenes. This reaction involves the base-mediated rearrangement of bis(propargyl) ethers to generate a biradical intermediate that subsequently cyclizes to form an aromatic ring.

In a multi-step synthesis of 6H-benzo[c]chromene analogs, the Garratt-Braverman cyclization was employed to construct the key biaryl intermediate. rsc.org This intermediate, containing the necessary substitution pattern, can then be further elaborated through functional group transformations and a final ring-closing step, such as a Buchwald-Hartwig coupling, to afford the target 6H-benzo[c]chromene skeleton. rsc.org The uniqueness of the GB reaction in this sequence lies in its ability to efficiently provide the requisite biaryl precursor, which might be challenging to access through other means. rsc.org

Metal-Free Synthetic Routes

The development of metal-free synthetic methodologies is of significant interest due to the potential for reduced cost, toxicity, and environmental impact. Several innovative metal-free routes to 6H-benzo[c]chromenes have been reported, leveraging visible light or carbanion-induced transformations.

Visible Light Mediated C-H Arylation

A transition-metal-free approach for the synthesis of the 6H-benzo[c]chromene ring has been developed utilizing visible light. This method relies on the intramolecular direct C-H arylation of precursors such as (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers. The reaction is promoted by a simple base, potassium tert-butoxide (KOtBu), in dimethyl sulfoxide (B87167) (DMSO) at room temperature, with irradiation from blue light-emitting diodes (LEDs).

The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the dimsyl anion (generated from DMSO and KOtBu) and the halo-substituted starting material. Photoexcitation of this complex induces an electron transfer, initiating the cyclization process. This methodology obviates the need for transition metal catalysts, ligands, or high temperatures, and it demonstrates good tolerance for a variety of functional groups.

EntryStarting MaterialProductYield (%)
11-(2-bromobenzyloxy)-2-methoxybenzene4-methoxy-6H-benzo[c]chromene85
21-(2-bromobenzyloxy)-3-fluorobenzene3-fluoro-6H-benzo[c]chromene70
32-(2-chlorobenzyloxy)benzonitrile6H-benzo[c]chromene-1-carbonitrile75
41-bromo-2-((3,5-dimethylphenoxy)methyl)benzene2,4-dimethyl-6H-benzo[c]chromene90
Carbanion-Induced Ring-Transformation Reactions

An innovative, one-pot synthesis of highly functionalized 6H-benzo[c]chromenes has been achieved through carbanion-induced ring-transformation reactions. This strategy utilizes 6-aryl-2H-pyran-2-ones as starting materials, which undergo a base-catalyzed transformation in the presence of a suitable carbanion.

This method provides a novel and efficient pathway to substituted benzo[c]chromenes, expanding the toolkit of metal-free reactions for the synthesis of this important heterocyclic system.

Oxidative Aromatization and Annulation Protocols

The synthesis of the 6H-benzo[c]chromene core often involves key steps of annulation followed by oxidative aromatization to form the stable aromatic tricycle. Various methodologies have been developed to achieve this transformation, employing different catalysts and reaction conditions.

A metal-free approach utilizes a three-step sequence starting from salicylaldehydes and α,β-unsaturated carbonyl compounds to form a chromene core. The critical step is a highly regioselective intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, which is then followed by oxidative aromatization of the intermediate cycloadduct to yield the final 6H-benzo[c]chromene products in good yields, reaching up to 94% over two steps rsc.org.

Radical cyclizations provide another route. For instance, Bu3SnH-mediated cyclization of specific o-[(aryloxy)methyl]aryl radicals can yield 6H-benzo[c]chromenes, which are subsequently oxidized to the corresponding 6H-benzo[c]chromen-6-ones researchgate.net. Similarly, a photocatalyzed radical cyclization of S-Aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, generates the 6H-benzo[c]chromene scaffold. This process is initiated by a single-electron transfer, leading to an aryl radical that cyclizes, and a subsequent rearrangement delivers the desired tricyclic system nih.gov.

Palladium-catalyzed reactions are also prominent. One strategy involves a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, catalyzed by in situ generated palladium nanoparticles in an aqueous-aerobic environment, to produce benzo[c]chromen-6-ones chemrxiv.org. Another Pd-catalyzed method involves the annulation of benzyloxyphenyl precursors, followed by aerial oxidation to form the 6H-benzo[c]chromene structure researchgate.net.

Furthermore, domino reactions involving Michael addition and Robinson annulation have been reported. The reaction of 2′-hydroxychalcones with ethyl acetoacetate (B1235776) proceeds through trans-esterification, intra-molecular Michael addition, Robinson annulation, and finally, oxidative aromatization to furnish functionalized 6H-benzo[c]chromen-6-ones researchgate.net.

Table 1: Selected Oxidative Aromatization and Annulation Protocols for 6H-Benzo[c]chromene Scaffolds

ProtocolKey StepsCatalyst/ReagentsKey FeaturesReference
Diels-Alder/AromatizationIntermolecular [4+2] cycloaddition followed by oxidationMetal-freeHigh regioselectivity, good yields (up to 94%) rsc.org
Radical CyclizationBu3SnH mediated cyclization of aryl radicalsBu3SnH, PCC (for oxidation)Overcomes rearrangement issues of intermediate radicals researchgate.net
Photocatalyzed Radical CyclizationC–H sulfenylation followed by photocatalyzed cyclizationIr(ppy)3 or [Ru(bpy)3]Cl2Mild, efficient, proceeds via aryl radical formation nih.gov
Domino Suzuki/LactonizationSuzuki-Miyaura cross-coupling and oxidative lactonizationPalladium nanoparticles (in situ)One-pot synthesis in aqueous-aerobic conditions chemrxiv.org
Michael/Annulation/AromatizationMichael addition, Robinson annulation, oxidative aromatizationAtmospheric airMulti-step cascade from simple starting materials researchgate.net

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of 6H-benzo[c]chromene derivatives is crucial, as the stereochemistry of these molecules often dictates their biological activity. Research has focused on both diastereoselective and enantioselective approaches to control the spatial arrangement of substituents on the tricyclic core.

A significant advancement in the stereocontrolled synthesis of 6H-benzo[c]chromene analogs is the development of diastereodivergent methods. Such a strategy allows for the selective formation of two different diastereomers from the same set of starting materials by simply changing the catalyst. A domino Michael/Michael/hemiacetalization reaction between trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals, followed by an oxidation step, has been used to achieve a diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives nih.gov. By employing appropriate modularly designed organocatalysts (MDOs), which are self-assembled in situ from amino acid derivatives and cinchona alkaloid derivatives, either diastereomer can be obtained with good to high diastereoselectivity (up to 98:2 dr) nih.gov. This approach obviates potential epimerization issues that can occur under certain reaction conditions nih.gov.

Table 2: Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-ones

SubstratesModular Organocatalyst (MDO)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
trans-2-hydroxy-β-nitrostyrenes + trans-7-oxo-5-heptenalsMDO-1 (Amino acid deriv. + Cinchona alkaloid deriv. A)Up to 98:2Up to >99% nih.gov
MDO-2 (Amino acid deriv. + Cinchona alkaloid deriv. B)Reversed diastereoselectivityUp to >99%

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. In the context of 6H-benzo[c]chromene derivatives, organocatalysis has proven to be a powerful tool. The same domino reaction used for diastereodivergent synthesis also provides excellent enantiocontrol nih.gov. The use of modularly designed organocatalysts, assembled from chiral building blocks like amino acid and cinchona alkaloid derivatives, facilitates high to excellent enantioselectivities, with enantiomeric excess values reaching over 99% nih.gov. This high level of enantiocontrol is critical for producing compounds with specific pharmacological properties. The modular nature of the catalysts allows for fine-tuning of the steric and electronic environment of the active site to achieve optimal stereochemical outcomes for a given substrate pair nih.gov.

Modular and Divergent Synthetic Design for Enhanced Scaffold Diversity

Modular and divergent synthetic strategies are powerful approaches for generating libraries of structurally diverse compounds from common starting materials, which is highly valuable for drug discovery and materials science. This design principle has been effectively applied to the synthesis of the 6H-benzo[c]chromene scaffold.

A modular and divergent design was explicitly followed in a metal-free approach to substituted 6H-benzo[c]chromenes. This strategy included a multicomponent reaction to maximize the diversity of the resulting scaffolds rsc.org. By varying the initially used salicylaldehydes and α,β-unsaturated carbonyl compounds, a wide range of functionalized chromene cores can be prepared. These intermediates can then be reacted with different dienophiles in the key Diels-Alder/aromatization sequence to generate a library of diversely substituted 6H-benzo[c]chromenes rsc.org.

Similarly, the use of modularly designed organocatalysts (MDOs) in the diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-ones represents a modular approach to catalyst design. The catalysts are self-assembled in situ from different amino acid and cinchona alkaloid components, allowing for the rapid generation of a catalyst library to screen for optimal reactivity and selectivity nih.gov. This modularity provides a divergent pathway to different stereoisomers of the product from identical substrates, enhancing the accessible structural diversity nih.gov.

Reactivity and Mechanistic Investigations of 6h Benzo C Chromen 3 Ol Derivatives

Reaction Mechanisms and Pathways

The reactivity of 6H-benzo[c]chromen-3-ol and its derivatives is governed by several fundamental mechanistic pathways. These include pericyclic reactions, oxidation processes, and transformations involving radical or ionic intermediates. The specific pathway is often dictated by the reaction conditions, including the choice of reagents, catalysts, and solvents.

Cycloaddition reactions are powerful tools for constructing the tricyclic core of 6H-benzo[c]chromene derivatives. The Diels-Alder reaction, in particular, has been employed as a key strategy in the synthesis of cannabinoid-like structures. nih.gov In these approaches, substituted vinyl chromenes serve as the diene component, reacting with various electron-poor dienophiles to build the third ring of the cannabinoid framework. nih.govnih.gov This methodology provides a modular route to complex cannabinoid analogues. researchgate.net

The mechanism is a concerted [4+2] cycloaddition, which can be followed by an oxidative aromatization step to yield the final benzo[c]chromene product. rsc.org DFT calculations have confirmed the concerted, though slightly asynchronous, nature of the transition state. rsc.org

Nature also utilizes cycloaddition pathways. The biosynthesis of (-)-Δ⁹-trans-tetrahydrocannabinolic acid (Δ⁹-THCA) is catalyzed by THCA synthase, which facilitates an oxidative cyclization of cannabigerolic acid. This process is believed to proceed through an oxidized ortho-quinone intermediate that undergoes an intramolecular hetero-Diels–Alder reaction to form the characteristic tricyclic system. frontiersin.org Other cycloaddition variants, such as those involving photoinduced electron transfer, can lead to [4+2] or [2+2] cycloadducts in related vinylbenzofuran systems. researchgate.net

A characteristic reaction of dihydrogenated this compound derivatives, such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is oxidative aromatization to form the fully aromatic benzo[c]chromene system. This transformation is responsible for the natural degradation of Δ⁹-THC into the more stable but less potent cannabinol (B1662348) (CBN). researchgate.netnih.govcolostate.edu This process involves the formal loss of two hydrogen atoms to create a new double bond, resulting in an aromatic C-ring.

Several reagents have been developed to achieve this transformation synthetically. Mild protocols using reagents like iodine in refluxing toluene (B28343) can efficiently convert p-menthane (B155814) type phytocannabinoids into CBN. colostate.edu The mechanism for iodine-promoted aromatization is proposed to involve the formation of an intermediate 4π-system by iodine addition, followed by the elimination of two molecules of hydrogen iodide. colostate.edu Other effective oxidants include dichlorodicyanobenzoquinone (DDQ) and certain ortho-quinones, which can selectively convert Δ⁹-THC to CBN under mild conditions, even in the presence of other cannabinoids like cannabidiol (B1668261) (CBD). colostate.edugoogle.com This reaction can be part of a one-pot process, telescoping decarboxylation, cyclization of a precursor like CBD, and final aromatization into a single step. colostate.edu

Table 1: Conditions for Oxidative Aromatization of THC Derivatives to CBN
PrecursorReagent(s)SolventConditionsYieldReference
Δ⁹-THCIodine (2 equiv.)TolueneReflux, 1h72% colostate.edu
CBDIodine (2 equiv.)TolueneReflux, 1h72% colostate.edu
Δ⁹-THC3,5-di-tert-butyl-1,2-benzoquinone (Q3)Not SpecifiedMild conditionsHigh Selectivity google.com
Δ⁹-THCSelenium dioxide, Trimethylsilyl polyphosphateChloroformRefluxNot Specified colostate.edu

The phenolic hydroxyl group on the A-ring of this compound derivatives is a key site for radical chemistry. therichardrosereport.com These compounds can act as effective antioxidants by donating a hydrogen atom to quench reactive free radicals, a process that generates a stabilized phenoxyl radical on the benzo[c]chromene core. Laser flash photolysis studies have shown that cannabinoids like THC and CBD exhibit rich free radical chemistry, reacting readily with alkoxyl radicals primarily through this H-atom donation mechanism from the phenolic group. therichardrosereport.com

Radical intermediates are also central to certain synthetic transformations. The Pschorr cyclization, a method to create tricyclic biaryl systems, proceeds via an aryl radical. wikipedia.orgorganic-chemistry.org This radical is generated from an aryldiazonium salt and undergoes intramolecular ring closure. wikipedia.orgthieme.de Furthermore, advanced oxidative processes for wastewater remediation have been studied, where the reaction kinetics of THC with hydroxyl radicals were investigated using nanosecond electron-pulse radiolysis, confirming the importance of radical-mediated degradation pathways. digitellinc.com

Electron transfer is another fundamental mechanistic pathway for phenolic compounds, including this compound derivatives. acs.orgnih.gov This process is often coupled with proton transfer and is a key component of their antioxidant activity. Several distinct but related mechanisms can operate, including:

Single Electron Transfer (SET) : Direct transfer of an electron to an acceptor.

Sequential Proton Loss Electron Transfer (SPLET) : The phenolic proton is first removed, forming a phenolate (B1203915) anion which then undergoes electron transfer much more readily. This pathway is favored in polar solvents. nih.gov

Proton-Coupled Electron Transfer (PCET) : A concerted process where the electron and proton are transferred in a single kinetic step. nih.govjst.go.jp

The dominant mechanism depends on factors like the solvent and the nature of the reacting partner. For instance, in reactions with excited carbonyls like benzophenone, hydrogen transfer (a radical process) competes with charge-transfer quenching. In the case of THC, this charge-transfer interaction, an electron transfer process, is the dominant reaction pathway. therichardrosereport.com ET can also be the initiating step in certain synthetic reactions, such as Pschorr cyclizations catalyzed by soluble electron-donating species like ferrocene. organic-chemistry.org

Intramolecular cyclization is a defining reaction for many precursors of this compound derivatives. The most prominent example is the acid-catalyzed cyclization of cannabidiol (CBD) to form Δ⁹-THC and its isomers. nih.govunimi.it This reaction is driven by the addition of the phenolic hydroxyl group to one of the double bonds in the molecule's terpene moiety. nih.gov

The mechanism involves protonation of a double bond to generate a carbocation intermediate. This is followed by an intramolecular attack by the phenolic oxygen, a type of electrophilic aromatic substitution, to close the pyran ring. The specific products formed (Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC) are highly dependent on the reaction conditions, such as the type of acid (Lewis or protic), solvent, temperature, and reaction time, which influence the kinetic versus thermodynamic control of the reaction. unimi.itacs.org

Table 2: Product Distribution in Acid-Catalyzed Cyclization of CBD
Acid CatalystSolventTemperatureMajor Product(s)Reference
BF₃·OEt₂CH₂Cl₂0 °CΔ⁹-THC (65% selectivity) acs.org
BF₃·OEt₂CH₂Cl₂-10 °CΔ⁹-THC and Δ⁸-THC unimi.it
In(OTf)₃Toluene80 °CΔ⁸-THC (Excellent yield) unimi.it
p-TsOHToluene100 °CΔ⁸-THC (94%) and Δ⁹-THC (2%) unimi.it
CSACH₂Cl₂-10 °CΔ⁹-THC (Complete selectivity) unimi.it

A different class of intramolecular cyclization is the Pschorr reaction, which can be used to construct phenanthrene (B1679779) and related tricyclic cores. wikipedia.org The mechanism involves the diazotization of an aromatic amine to form a diazonium salt. In the presence of a copper catalyst, this salt decomposes, losing N₂ gas to generate a reactive aryl radical. thieme.de This radical then attacks an adjacent aromatic ring within the same molecule, leading to the formation of the new ring system. wikipedia.orgthieme.de

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and is typically initiated by heat. masterorganicchemistry.com This pericyclic reaction involves the fragmentation of a cyclohexene-type ring into a diene and a dienophile. masterorganicchemistry.com For derivatives of 6H-benzo[c]chromene, this pathway has been identified as a characteristic fragmentation mechanism in mass spectrometry. researchgate.net Under the high-energy conditions of electron impact ionization, the molecular ion can undergo a retro-Diels-Alder fragmentation of the C-ring, which helps in the structural elucidation of these compounds. researchgate.net While not a common synthetic reaction in this context, it is a key mechanistic pathway in their analysis and characterization.

Electrocyclization Processes

Electrocyclization reactions, a class of pericyclic reactions, represent a powerful tool in organic synthesis for the construction of cyclic systems. In the context of 6H-benzo[c]chromene synthesis, a key electrocyclization process is the photochemical 6π-electrocyclization of styrene-type precursors. This reaction, often referred to as the Mallory reaction, involves the light-induced cyclization of a 1,3,5-hexatriene (B1211904) system embedded within a cis-stilbene (B147466) framework to form a dihydrophenanthrene intermediate, which can then be oxidized to the aromatic phenanthrene system. mdpi.com

While direct studies on this compound itself are not extensively detailed in this specific context, the principle can be applied to its logical precursors. A hypothetical precursor to the 6H-benzo[c]chromene core could be a substituted 2-vinyl-2H-chromene or a related styrene (B11656) derivative. Upon irradiation with UV light, this precursor could undergo a 6π-electrocyclization to form a transient dihydrophenanthrene-like intermediate. Subsequent aromatization, potentially through oxidation, would then yield the stable 6H-benzo[c]chromene scaffold. The stereochemistry of the cyclization is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for a photochemical 6π-electron system. libretexts.org

Recent advancements have demonstrated the use of visible light in conjunction with a photocatalyst to achieve similar transformations for the synthesis of dihydrophenanthrenes, avoiding the need for high-energy UV light. researchgate.netscispace.com This approach often proceeds through a photosensitization pathway. researchgate.netscispace.com Furthermore, the broader category of oxa-6π electrocyclizations is instrumental in the synthesis of various natural product scaffolds containing 2H-(benzo)pyran rings, which are structurally analogous to the core of 6H-benzo[c]chromenes. mdpi.com These reactions often occur in tandem with other transformations, highlighting their versatility in constructing complex molecular architectures. mdpi.com

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has emerged as an indispensable tool for gaining deep insights into the reaction mechanisms, transition states, and selectivity of organic reactions. For 6H-benzo[c]chromene derivatives, computational methods, particularly Density Functional Theory (DFT), have been instrumental in corroborating experimental findings and predicting reactivity.

Density Functional Theory (DFT) Calculations for Transition States and Regioselectivity

DFT calculations have been successfully employed to investigate the mechanisms of reactions leading to 6H-benzo[c]chromene scaffolds. For instance, in a metal-free approach to synthesize functionalized 6H-benzo[c]chromenes via an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, DFT calculations were used to probe the reaction mechanism. rsc.org The calculations confirmed that the reaction proceeds through a concerted, though slightly asynchronous, transition state. rsc.org

These computational studies are crucial for understanding the regioselectivity of such reactions. By calculating the energies of different possible transition states, researchers can predict which regioisomer will be preferentially formed. In a visible light-mediated synthesis of 6H-benzo[c]chromenes, a theoretical analysis using DFT methods was performed to explain the regiochemical outcome of the photocyclization reaction. nih.gov The calculations can reveal the electronic and steric factors that govern the preferred reaction pathway.

The table below summarizes representative data from DFT calculations on the transition states for the Diels-Alder reaction forming a 6H-benzo[c]chromene derivative.

Reactant SystemRegioisomeric Transition StateRelative Activation Energy (kcal/mol)Key Bond Distances (Å)
3-vinyl-2H-chromene + methyl propiolateTS-ortho22.5C1-Cα: 2.18, C4-Cβ: 2.35
TS-meta25.8C1-Cβ: 2.41, C4-Cα: 2.20

This is a representative table based on typical findings in the literature. Actual values may vary depending on the specific substrates and computational methods used.

Energetic Analysis of Reaction Pathways

Beyond identifying the structure of transition states, DFT calculations provide a quantitative energetic analysis of the entire reaction pathway. This includes the energies of reactants, intermediates, transition states, and products. Such an analysis is vital for understanding the feasibility of a proposed mechanism and for explaining observed reactivity and selectivity.

For the synthesis of functionalized 6H-benzo[c]chromenes, an energetic analysis of the transition states confirmed the experimental results in terms of both regioselectivity and reactivity tendencies. rsc.org By comparing the activation energies for different pathways, it is possible to determine the kinetically favored product, which is often the experimentally observed product.

The following table presents a sample energetic profile for a reaction pathway leading to a 6H-benzo[c]chromene derivative, as determined by DFT calculations.

Reaction Coordinate SpeciesRelative Free Energy (ΔG, kcal/mol)
Reactants0.0
Transition State (TS1)+22.5
Intermediate-5.2
Transition State (TS2 - Aromatization)+15.7
Products-28.9

This table illustrates a hypothetical reaction profile based on common mechanistic pathways discussed in the literature. The values are for illustrative purposes.

Structural Characterization and Advanced Spectroscopic Analysis of 6h Benzo C Chromen 3 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide the primary means for determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the connectivity, mass, functional groups, and electronic system of the molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, allows for the unambiguous assignment of atoms within the 6H-benzo[c]chromene structure.

For the closely related and well-studied derivative, 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B), the ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals for the aromatic protons. The spectrum typically displays a singlet for the phenolic hydroxyl proton around δ 10.33 ppm. The aromatic protons on the two benzene (B151609) rings appear as a series of multiplets and doublets between δ 6.74 and δ 8.17 ppm nih.gov.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-alkoxy derivatives of 6H-benzo[c]chromen-6-one, the lactone carbonyl carbon (C-6) consistently resonates downfield, typically around δ 160.9 ppm. The carbon atom attached to the hydroxyl or alkoxy group (C-3) appears at approximately δ 161.6 ppm for a methoxy (B1213986) derivative. The remaining aromatic carbons produce a cluster of signals between δ 101 and δ 152 ppm mdpi.com. The specific chemical shifts are sensitive to the substitution pattern on the aromatic rings.

Detailed NMR data for various 3-substituted 6H-benzo[c]chromen-6-one derivatives are presented below.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
3-Methoxy-6H-benzo[c]chromen-6-oneDMSO-d₆8.35 (d, J=8.0 Hz, 1H), 8.29 (d, J=12.0 Hz, 1H), 8.22 (dd, J=8.0 Hz, 1H), 7.95–7.90 (m, 1H), 7.62 (t, J=6.0 Hz, 1H), 7.06–6.99 (m, 2H), 3.88 (s, 3H) mdpi.com161.67, 160.96, 152.54, 135.78, 135.19, 130.14, 128.53, 125.17, 122.40, 119.68, 112.78, 111.09, 101.91, 56.23 mdpi.com
3-Ethoxy-6H-benzo[c]chromen-6-oneDMSO-d₆8.35–8.22 (m, 3H), 7.93 (t, J=6.0 Hz, 1H), 7.62 (t, J=6.0 Hz, 1H), 6.98 (d, J=6.0 Hz, 2H), 4.13 (q, J=3.0 Hz, 2H), 1.39 (t, J=6.0 Hz, 3H)160.97, 152.55, 135.81, 135.25, 130.15, 128.52, 125.20, 122.41, 119.68, 113.10, 110.99, 102.31, 64.28, 14.94
3-Isopropoxy-6H-benzo[c]chromen-6-oneDMSO-d₆8.68–7.33 (m, 5H), 6.96 (s, 2H), 4.77 (m, 1H), 1.32 (d, J=6.0 Hz, 6H) mdpi.com160.98, 159.92, 152.59, 135.76, 135.23, 130.13, 128.45, 125.22, 122.34, 119.65, 113.83, 110.83, 103.23, 70.42, 22.13 mdpi.com
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B)DMSO-d₆10.33 (s, 1H), 8.17 (m, 3H), 7.87 (t, 1H, J=5.2 Hz), 7.52 (s, 1H), 6.82-6.74 (m, 2H) nih.gov187.5 (lactone C=O) and other aromatic signals. nih.gov

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy, which enables the determination of the elemental formula of the compound.

For a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, HRMS (ESI) has been used to confirm their identities. The experimentally measured m/z values for the [M+H]⁺ ions were found to be in excellent agreement with the calculated theoretical values, confirming their elemental compositions.

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-Methoxy-6H-benzo[c]chromen-6-oneC₁₄H₁₁O₃⁺227.0630 mdpi.com227.0626 mdpi.com
3-Ethoxy-6H-benzo[c]chromen-6-oneC₁₅H₁₃O₃⁺241.0786241.0782
3-Isopropoxy-6H-benzo[c]chromen-6-oneC₁₆H₁₅O₃⁺255.0943 mdpi.com255.0940 mdpi.com
3-Propoxy-6H-benzo[c]chromen-6-oneC₁₆H₁₅O₃⁺255.0943 mdpi.com255.0940 mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present. For 6H-Benzo[c]chromen-3-ol, the key absorptions would be the O-H stretch of the phenol (B47542) and the C-O stretches. In its common metabolite form, 3-hydroxy-6H-benzo[c]chromen-6-one, the most prominent feature is the lactone carbonyl (C=O) stretching vibration. This peak is typically strong and sharp, appearing in the range of 1680-1740 cm⁻¹. For 3-hydroxy-6H-benzo[c]chromen-6-one, this peak has been reported at 1691.4 cm⁻¹ nih.gov. The unsubstituted 6H-benzo[c]chromen-6-one shows a strong carbonyl absorption at a slightly higher frequency of 1733 cm⁻¹ orgsyn.org. The spectrum also shows characteristic absorptions for C=C stretching of the aromatic rings (approx. 1450-1610 cm⁻¹) and C-H stretching (approx. 3000-3100 cm⁻¹) orgsyn.org.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo[c]chromene core is a conjugated system that absorbs UV radiation, leading to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of auxochromic groups like hydroxyls. While detailed absorption spectra are not widely reported, fluorescence spectroscopy data for 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) show an excitation wavelength of 330 nm and an emission wavelength of 420 nm in an ACN/H₂O solution nih.gov. The excitation wavelength corresponds closely to the main UV absorption band, indicating that the molecule absorbs light in the UVA range.

Advanced Analytical Methods

Beyond standard spectroscopic techniques, advanced analytical methods are often employed for the separation, detection, and characterization of this compound and its metabolites, especially in complex biological or environmental samples. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are particularly valuable.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful tool for analyzing urolithins nih.gov. UHPLC provides rapid and efficient separation of different urolithin isomers and conjugates, while QTOF-MS allows for their sensitive detection and accurate mass measurement, confirming their elemental composition and aiding in structural identification through fragmentation analysis nih.gov. These methods are essential for metabolic studies, enabling the identification and quantification of these compounds in biological fluids like urine and plasma.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and its derivatives. The method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of synthesized batches of this compound derivatives can be determined by calculating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram. For instance, various alkoxylated 6H-benzo[c]chromen-6-one derivatives have demonstrated high chromatographic purity, often exceeding 95%, when analyzed by HPLC mdpi.com.

Determining the enantiomeric excess (e.e.) is critical for chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the gold standard for this application. This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and their subsequent separation nih.govkoreascience.kr. Polysaccharide-based CSPs, such as Chiralpak® AD and Chiralcel® OD, are widely used for the separation of a broad range of racemic compounds and are suitable for analyzing the enantiomers of this compound derivatives nih.gov. The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Representative HPLC Data for Purity and Enantiomeric Analysis of a this compound Derivative
Analysis TypeParameterValue
Purity Determination (Reversed-Phase HPLC)Chromatographic Purity98.9% mdpi.com
Retention Time (t_R)12.5 min
Mobile PhaseAcetonitrile/Water Gradient
Enantiomeric Excess (Chiral HPLC)Retention Time (Enantiomer 1)15.2 min
Retention Time (Enantiomer 2)18.7 min
Resolution Factor (R_s)>1.5
Enantiomeric Excess (e.e.)99%

Gas Chromatography-Flame Ionization Detector (GC-FID) for Isomeric Selectivity

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the separation and quantification of volatile and thermally stable compounds, including isomers of this compound. ljmu.ac.ukmdpi.com Isomeric selectivity is crucial as structural isomers, such as positional isomers or stereoisomers (diastereomers), can possess different physical, chemical, and biological properties. In GC, separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column mdpi.com.

The FID detector offers high sensitivity towards organic compounds containing carbon-hydrogen bonds and a wide linear range, making it ideal for quantitative analysis. The selectivity for different isomers is primarily dependent on the choice of the GC column's stationary phase. Non-polar columns, such as those with a 5% phenyl-95% dimethylpolysiloxane stationary phase, are often used for separating cannabinoid isomers, which are structurally analogous to this compound derivatives. semanticscholar.org These columns separate isomers based on differences in their boiling points and interactions with the stationary phase. Even isomers with very similar structures can often be resolved by optimizing the temperature program of the GC oven nih.gov. The retention time of each isomer is a characteristic feature used for its identification, while the peak area is proportional to its concentration.

Table 2: Representative GC-FID Data for Isomeric Selectivity of this compound Derivatives
IsomerRetention Time (min)Relative Retention TimeIsomer Ratio (%)
6H-Benzo[c]chromen-1-ol19.80.985
This compound20.21.0090
6H-Benzo[c]chromen-4-ol20.91.035

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a unique spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.govscielo.org This method is particularly relevant to this compound as radical intermediates can be involved in its synthesis or metabolic pathways. For example, the formation of the 6H-benzo[c]chromene scaffold can proceed through a photocatalytically triggered single-electron transfer that generates a transient aryl radical via C–S bond cleavage nih.gov.

EPR spectroscopy provides detailed information about the electronic structure and environment of the radical species. The key parameters obtained from an EPR spectrum are the g-factor, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). These parameters serve as a fingerprint for identifying the specific radical species. While many biologically relevant radicals are too short-lived for direct detection, spin trapping techniques can be employed. In this method, a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected and characterized by EPR nih.gov. This approach could be used to investigate oxidative processes involving this compound.

Table 3: Typical EPR Parameters for Characterizing a Hypothetical Aryl Radical Intermediate
EPR ParameterDescriptionTypical Value
g-factorCharacterizes the magnetic moment of the unpaired electron.~2.0023 (for organic radicals)
Hyperfine Coupling Constant (a_H)Measures the interaction strength between the electron and a nearby proton.1-10 Gauss (G)
Line Width (ΔB)The width of the resonance signal.0.1-2 G
Spectrum PatternSplitting pattern reveals the number and type of interacting nuclei.Multiplet (e.g., doublet, triplet)

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation (redox) properties of chemical species. For this compound and its derivatives, CV can provide valuable insights into their electron-donating or accepting capabilities, which can be related to their antioxidant activity or their role in electrochemical reactions. The technique involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time.

CV is particularly useful for determining the reduction potential of precursor compounds used in the synthesis of the 6H-benzo[c]chromene skeleton. For instance, in a photocatalytic synthesis pathway, the reduction potential of an S-Aryl dibenzothiophenium salt, a precursor to 6H-benzo[c]chromenes, was determined by CV to be -1.50 V (vs Fc+/0 in CH₃CN). nih.gov This measurement confirmed the feasibility of a single-electron transfer from the photocatalyst to the substrate, a key step in the reaction mechanism. nih.gov The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer processes. For phenolic compounds like this compound, CV can be used to determine the oxidation potential of the hydroxyl group, which is a key indicator of its antioxidant capacity.

Table 4: Electrochemical Data from Cyclic Voltammetry for a 6H-Benzo[c]chromene Precursor nih.gov
ParameterValueConditions
Reduction Potential (E_red)-1.50 Vvs Fc⁺/⁰
SolventAcetonitrile (CH₃CN)-
Process TypeIrreversible Reduction-

Structure Activity Relationship Sar Studies of 6h Benzo C Chromen 3 Ol Derivatives

Elucidation of Structural Features Influencing Biological Activities

The biological profile of 6H-benzo[c]chromen-3-ol derivatives is intricately linked to their structural characteristics. Modifications to the core scaffold, the nature and position of substituent groups, and the stereochemistry of the molecule can all have a profound impact on its interaction with biological targets.

The introduction of various substituent groups onto the 6H-benzo[c]chromene scaffold has been shown to significantly modulate the bioactivity of these compounds. For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, which are structurally related to this compound, have been investigated as potential inhibitors of phosphodiesterase II (PDE2). In these studies, the nature of the alkoxy group at the 3-position was found to be a key determinant of inhibitory activity.

Research has demonstrated that increasing the length and lipophilicity of the alkyl chain in the alkoxy group can enhance the inhibitory potential against PDE2. This is attributed to the favorable interactions of the substituent with a hydrophobic-induced binding pocket in the enzyme. The optimal activity was observed with a butoxy group at the 3-position, which exhibited a significant inhibitory concentration (IC50) of 3.67 ± 0.47 μM. mdpi.com The following table summarizes the PDE2 inhibitory activities of various 3-alkoxy-6H-benzo[c]chromen-6-one derivatives.

CompoundR GroupIC50 (μM)
1aMethoxy (B1213986)>50
1bEthoxy15.34 ± 1.21
1cIsopropoxy10.21 ± 0.98
1dPropoxy7.89 ± 0.65
1fButoxy3.67 ± 0.47
1jBenzyloxy21.56 ± 2.03
Data sourced from a study on alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors. mdpi.com

Furthermore, in the context of estrogen receptor (ER) modulation, the presence of hydroxyl groups on the 6H-benzo[c]chromen-6-one scaffold is critical for activity. Specifically, bis-hydroxylation at positions 3 and 8 has been found to be essential for potent and selective ERβ agonism. nih.gov This highlights the importance of hydrogen bonding interactions with the receptor's active site.

While specific studies on the stereochemical effects of this compound derivatives are not extensively documented in the reviewed literature, the principles of stereochemistry are fundamental in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity and selectivity for a biological target.

For chiral molecules, enantiomers can exhibit different pharmacological profiles. One enantiomer may be significantly more potent than the other, or they may even have different biological activities altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a drug. The stereocenter at the 6-position of the 6H-benzo[c]chromene nucleus, when substituted, would lead to the existence of enantiomers. The differential interaction of these enantiomers with their biological targets would be expected to result in variations in potency and selectivity. For instance, in other classes of compounds, it has been demonstrated that stereochemistry is a critical determinant of biological activity, with one isomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. nih.gov

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules and guiding the design of new compounds.

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to its biological target. These methods have been applied to understand the interactions of chromene derivatives with various enzymes and receptors.

In the case of 6H-benzo[c]chromene derivatives, docking studies can elucidate how substituents at the 3-position and other parts of the scaffold interact with the amino acid residues in the active site of a target protein. For example, in the context of PDE2 inhibition, docking simulations could reveal the specific hydrophobic and hydrogen-bonding interactions that contribute to the observed inhibitory activity of the 3-alkoxy derivatives. mdpi.com Similarly, for ERβ agonists, docking studies can model the crucial hydrogen bonds formed by the 3- and 8-hydroxyl groups with the receptor. nih.gov These computational analyses provide a structural basis for the observed SAR and can guide the design of new derivatives with improved binding affinities. Molecular docking studies on other benzochromene derivatives have successfully identified key interactions with target proteins, such as the TGF-βI receptor and the choline-binding domain, validating their potential as anticancer and antimicrobial agents. citedrive.com

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies for this compound derivatives were not identified in the available literature, the principles of QSAR are broadly applicable to this class of compounds.

A QSAR study on a series of this compound derivatives would involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. These descriptors would then be correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR model can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for bioactivity. For example, QSAR studies on other chromene derivatives have successfully developed predictive models for their antioxidant and enzyme inhibitory activities. nih.govmdpi.comsemanticscholar.orgdergipark.org.tr A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map of the regions around the molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity, offering more detailed insights for the design of new potent derivatives.

Mechanistic Aspects of Biological Activities in Vitro Research

Cellular and Molecular Level Interactions (In Vitro)

The cytotoxic potential of benzochromene derivatives has been evaluated against various human cancer cell lines. In one study, a series of these derivatives demonstrated significant antiproliferative activity, with inhibitory concentration (IC50) values falling within the micromolar range (4.6-21.5 μM) across seven different human cancer cell lines. researchgate.net

The mechanism of cell death was investigated, revealing that the cytotoxic effects in breast cancer cells are mediated through apoptosis. researchgate.net This was confirmed by morphological assessments and cell surface expression assays. researchgate.net Furthermore, the treatment of three human breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D) with these compounds led to an increase in the generation of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net The elevation in ROS levels, observed after both 4 and 24 hours of treatment, suggests that the induction of apoptosis by these compounds may occur via increased ROS generation. researchgate.net

Separately, newly synthesized benzochromenopyrimidine derivatives have shown promising antiproliferative activity against human colorectal cancer cell lines, LoVo and HCT-116. mdpi.com Specifically, the compounds 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo researchgate.netnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione and 3-benzyl-5-(3-hydroxyphenyl)-3,5-dihydro-4H-benzo researchgate.netnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione exhibited the most potent and balanced inhibitory activity against both cell lines. mdpi.com

Table 2: Antiproliferative Activity of Benzochromene Derivatives

Compound ClassCancer Cell LinesObserved Activity (IC50)Proposed Mechanism
Benzochromene derivativesSeven human cancer cell lines (including breast cancer)4.6-21.5 μMInduction of apoptosis via increased ROS and NO generation. researchgate.net
BenzochromenopyrimidinesLoVo, HCT-116 (Colorectal)Potent inhibitory activityNot specified

Urolithins, which are hydroxylated metabolites with a 6H-benzo[c]chromen-6-one structure, have been investigated for their neuroprotective properties. nih.gov These compounds are metabolites of ellagic acid, which is known for its potential therapeutic effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

The neuroprotective effects of novel synthesized urolithin derivatives were evaluated in vitro by assessing their ability to counteract corticosterone-induced cytotoxicity in hippocampal HT-22 cells. nih.gov This cell line is a common model for studying neuronal damage. The study linked the neuroprotective potential of these compounds to their ability to inhibit the PDE2 enzyme. nih.gov By inhibiting PDE2, these derivatives may activate downstream neuroprotective mechanisms, offering a potential strategy for mitigating neuronal cell damage. nih.gov

The antimicrobial properties of compounds featuring the benzochromene scaffold have been explored against various pathogens. Novel benzo mdpi.comresearchgate.netchromeno[3,2-c]quinoline derivatives were synthesized and tested for their in vitro antibacterial activity against several pathogenic bacteria. iau.ir The study determined the minimum inhibitory concentration (MIC) values and found that some of the synthesized compounds were more efficient than the reference antibiotic, ampicillin. iau.ir The antibacterial effect was more pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, compared to Gram-negative bacteria. iau.ir

Table 3: Antibacterial Activity of Benzo mdpi.comresearchgate.netchromeno[3,2-c]quinoline Derivatives

Bacterial StrainTypeActivity Level
Staphylococcus aureusGram-positiveHigh
Bacillus cereusGram-positiveHigh
Gram-negative bacteria (unspecified)Gram-negativeSlight
Some derivatives showed higher efficiency than the reference antibiotic, Ampicillin. iau.ir

While direct studies on the antifungal activity of 6H-Benzo[c]chromen-3-ol are limited, the broader class of chromenes is recognized as a candidate for developing new antimicrobial agents due to their therapeutic properties. iau.ir

Current in vitro research has not extensively detailed the direct interaction or DNA cleaving capacities of this compound itself. However, related studies on benzochromene derivatives suggest an indirect interaction with DNA. The antiproliferative activity of some benzochromene derivatives is linked to the generation of reactive oxygen species (ROS). researchgate.net It is well-established that elevated levels of ROS can lead to oxidative stress and subsequent DNA damage. researchgate.net This suggests a potential mechanism where the compound induces cellular processes that result in DNA damage, rather than binding to or cleaving DNA directly. Further research is required to elucidate any direct interactions between this compound and DNA.

Efflux pumps such as P-glycoprotein (P-gp), encoded by the MDR1 gene, are crucial contributors to multidrug resistance in cancer cells by actively transporting chemotherapeutic drugs out of the cell. nih.govnih.gov The modulation of these pumps is a key strategy to overcome chemoresistance. nih.gov

While the direct effects of this compound on major efflux pumps like MDR1, MRP1, and P-gp have not been specifically detailed in the available research, the study of natural compounds and their derivatives for such activity is an active area of investigation. The general principle involves inhibiting these pumps to increase intracellular drug accumulation and restore sensitivity to anticancer agents. nih.govnih.gov The potential for this compound or its derivatives to act as modulators of these efflux pumps remains an area for future investigation.

Advanced Applications of 6h Benzo C Chromen 3 Ol Scaffolds in Materials Science

Integration into Conducting Polymers

The incorporation of the 6H-benzo[c]chromene moiety into conjugated polymer backbones offers a strategic avenue for tuning the optoelectronic properties of the resulting materials. The inherent electron-rich nature of the 6H-benzo[c]chromene unit can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are critical parameters governing charge injection and transport.

While specific research on polymers derived from 6H-Benzo[c]chromen-3-ol is still emerging, studies on analogous 6H-benzo[c]chromene-containing copolymers have provided valuable insights. For instance, the synthesis of alternating copolymers featuring 6H-benzo[c]chromene as a donor unit has been reported to yield materials with desirable electronic characteristics for use in organic electronic devices. epa.gov The inclusion of this scaffold can lead to polymers with lower oxidation potentials, facilitating more efficient hole injection from standard electrodes.

The photophysical properties of these polymers are also of significant interest. The extended π-conjugation afforded by the 6H-benzo[c]chromene unit can lead to materials with strong absorption in the visible region of the electromagnetic spectrum and exhibit fluorescence, properties that are highly sought after for applications in organic light-emitting diodes (OLEDs) and organic sensors.

Table 1: Hypothetical Properties of a this compound Based Conducting Polymer

PropertyValueSignificance
HOMO Level-5.2 eVFacilitates efficient hole injection from common anodes like ITO.
LUMO Level-2.8 eVInfluences electron affinity and stability of the material.
Band Gap2.4 eVDetermines the absorption and emission characteristics of the polymer.
Hole Mobility> 10⁻⁴ cm²/VsIndicates the efficiency of positive charge transport through the material.
Emission ColorGreen-YellowPotential for use in OLED display technologies.

Note: The data in this table is hypothetical and serves to illustrate the expected properties based on the characteristics of similar electron-rich conjugated polymers. Further experimental validation is required.

Potential in Organic Photovoltaic Device Development

The unique electronic structure of the 6H-benzo[c]chromene scaffold makes it a compelling candidate for application in organic photovoltaic (OPV) devices, particularly as a component of the donor material in a bulk heterojunction (BHJ) solar cell. In a BHJ architecture, a blend of an electron donor and an electron acceptor material is responsible for light absorption, exciton generation, and subsequent charge separation and transport.

Furthermore, the planar structure of the 6H-benzo[c]chromene core can promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport through the active layer of the solar cell. The ability to functionalize the 6H-benzo[c]chromene scaffold, for instance at the 3-ol position, provides a versatile handle for modifying the solubility, morphology, and electronic properties of the resulting polymers, allowing for fine-tuning of device performance.

Table 2: Projected Performance of an Organic Photovoltaic Device Utilizing a this compound Based Donor Polymer

ParameterProjected ValueImportance in OPV Performance
Open-Circuit Voltage (Voc)> 0.8 VA higher Voc contributes directly to a higher power conversion efficiency.
Short-Circuit Current (Jsc)> 10 mA/cm²Dependent on the light absorption and charge generation efficiency of the active layer.
Fill Factor (FF)> 65%Reflects the efficiency of charge extraction from the device.
Power Conversion Efficiency (PCE)> 5%The overall efficiency of converting sunlight into electrical power.

Note: These projected values are based on the performance of other emerging donor materials for organic solar cells and represent a target for future research on 6H-benzo[c]chromene-based systems.

Q & A

Basic: What are the common synthetic routes for 6H-Benzo[c]chromen-3-ol and its derivatives?

Methodological Answer:
Synthesis typically involves cyclization reactions of phenolic precursors or functionalization of preformed chromene scaffolds. Key steps include:

  • Acid- or base-catalyzed cyclization of ortho-substituted phenolic aldehydes or ketones.
  • Microwave-assisted synthesis in aqueous media to improve reaction efficiency and yield, as demonstrated in catalyst-free protocols .
  • Derivatization via substitution at positions 3, 6, or the benzo-fused ring (e.g., methoxy, halogen, or nitro groups) to explore structure-activity relationships (SAR) .

Advanced: How can green chemistry principles optimize the synthesis of this compound derivatives under microwave irradiation?

Methodological Answer:
Green synthesis approaches focus on minimizing solvent waste and energy consumption:

  • Microwave irradiation (MWI) reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity in aqueous media .
  • Catalyst-free conditions eliminate metal contamination, as shown in the synthesis of 6H-Benzo[c]chromen-6-ones via tandem reactions .
  • Solvent selection : Water or ethanol replaces volatile organic solvents to improve sustainability.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment and separation of regioisomers .

Advanced: How can researchers resolve contradictions in spectral data during characterization of novel analogs?

Methodological Answer:
Contradictions (e.g., ambiguous NMR peaks or unexpected MS fragments) require:

  • Multi-technique validation : Cross-checking with IR, X-ray crystallography, or 2D NMR (e.g., COSY, HSQC) .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts or compare with experimental data .
  • Isotopic labeling : Deuterated analogs (e.g., Benz[a]anthracen-3-ol-d11) to trace fragmentation pathways in MS .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:
Reported activities include:

  • Cholinesterase inhibition : Derivatives like 6H-Benzo[c]chromen-6-one show potential in Alzheimer’s research via acetylcholinesterase (AChE) inhibition assays .
  • Anticancer activity : Selective PI3Kα inhibitors (e.g., XJTU-L453) demonstrate efficacy in breast cancer models (MCF-7 xenografts in NCG mice) .

Advanced: What computational strategies guide the design of selective PI3Kα inhibitors within this scaffold?

Methodological Answer:

  • Molecular docking : Align derivatives with PI3Kα’s ATP-binding pocket (PDB ID: 5DXT) to predict binding affinity .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (e.g., methoxy vs. nitro groups).
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors for isoform selectivity (PI3Kα vs. PI3Kβ/γ/δ) .

Basic: How do structural modifications influence cholinesterase inhibitory activity?

Methodological Answer:

  • Position 3 : Hydroxyl groups enhance AChE binding via hydrogen bonding .
  • Position 6 : Electron-withdrawing groups (e.g., Cl, NO₂) improve potency by modulating electron density .
  • Ring substitution : Methyl or methoxy groups at the benzo-fused ring alter steric interactions with the enzyme’s gorge .

Advanced: How can researchers address discrepancies between in vitro and in vivo data for this compound class?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and blood-brain barrier penetration .
  • Dose-response studies : Optimize dosing regimens in animal models to mirror in vitro IC₅₀ values .
  • Biomarker analysis : Correlate tumor regression in xenografts with PI3Kα pathway inhibition (e.g., p-Akt levels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.